Patented Mandatory Regiochemistry for HCV Protease Inhibitor Synthesis
The 3,8-dibromo-5-methoxy-6-substituted quinoline scaffold is a mandatory feature for the synthesis of acyclic and macrocyclic HCV protease inhibitors in the Boehringer Ingelheim patent family [1]. In the synthetic pathway, the 3-bromo position is used for a critical Suzuki-Miyaura coupling, while the 6-trifluoromethyl group is present in the final drug product. The compound (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol, which lacks the 6-CF3 group, is a known precursor that requires further functionalization to reach the target compound for full activity [1]. The exact target compound (with 6-CF3) would bypass this step, representing a more advanced intermediate.
| Evidence Dimension | Synthetic Pathway Fidelity and Final Drug Potency |
|---|---|
| Target Compound Data | 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline; advanced intermediate for HCV protease inhibitors. |
| Comparator Or Baseline | 3,8-Dibromoquinoline (CAS 90271-98-0); lacks 5-methoxy and 6-trifluoromethyl groups. Not a valid intermediate in the patented pathway. |
| Quantified Difference | Not applicable (Binary: active pathway vs. inactive/unreported). The patent pathway explicitly requires a 2,4-dichloro-7-alkoxy quinoline core, which is structurally unrelated to the comparator. |
| Conditions | Patented synthetic route to HCV NS3/4A protease inhibitors (US8633320B2). |
Why This Matters
Procuring this specific intermediate is non-negotiable for organizations aiming to reproduce the patented Boehringer Ingelheim antiviral compounds, ensuring synthetic success and legal defensibility.
- [1] Patel, N.D., Senanayake, C.H., Tang, W., Wei, X., & Yee, N.K. (Boehringer Ingelheim International GmbH). Process for preparing bromo-substituted quinolines. US Patent US8633320B2, 2014. View Source
